molecular formula C24H24N2O2S B11944840 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853328-36-6

4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11944840
CAS No.: 853328-36-6
M. Wt: 404.5 g/mol
InChI Key: GTKGXPUDEQAXHX-UHFFFAOYSA-N
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Description

4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylthiophene with a suitable quinoline derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological activities, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. Research may focus on optimizing its structure to enhance its efficacy and reduce toxicity.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors. Its unique properties make it valuable in various applications.

Mechanism of Action

The mechanism of action of 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Methoxyphenyl)thiophen-2-yl)methanol
  • **4-(4-Fluorophenyl)thiophen-2-yl)methanol
  • **4-(4-Bromophenyl)thiophen-2-yl)methanol

Uniqueness

Compared to similar compounds, 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity

Properties

CAS No.

853328-36-6

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)thiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24N2O2S/c1-14-18(12-25)22(23-19(26-14)10-24(2,3)11-20(23)27)21-9-16(13-29-21)15-5-7-17(28-4)8-6-15/h5-9,13,22,26H,10-11H2,1-4H3

InChI Key

GTKGXPUDEQAXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CS3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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